molecular formula C12H10Cl2N2 B2865559 N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride CAS No. 2060523-69-3

N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride

Cat. No.: B2865559
CAS No.: 2060523-69-3
M. Wt: 253.13
InChI Key: JKUWNGKUUKXTGI-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride is a chemical compound with the molecular formula C12H10Cl2N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring and a benzenecarbonimidoyl chloride group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride typically involves the reaction of pyridine-3-carboxaldehyde with benzenecarbonimidoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an inert atmosphere and specific temperature ranges to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(pyridin-3-yl)benzenecarbonimidoyl amides, while oxidation reactions can produce corresponding oxidized derivatives.

Scientific Research Applications

N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is utilized in the study of biological processes and as a tool for probing molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

N-(pyridin-3-yl)benzenecarbonimidoyl chloride hydrochloride can be compared with other similar compounds, such as:

  • N-(pyridin-2-yl)benzenecarbonimidoyl chloride hydrochloride
  • N-(pyridin-4-yl)benzenecarbonimidoyl chloride hydrochloride

These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their chemical properties and reactivity. This compound is unique due to its specific substitution pattern, which can affect its interactions with other molecules and its overall reactivity.

Properties

IUPAC Name

N-pyridin-3-ylbenzenecarboximidoyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2.ClH/c13-12(10-5-2-1-3-6-10)15-11-7-4-8-14-9-11;/h1-9H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUWNGKUUKXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CN=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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